Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a thiadiazole-sulfanylacetamido group, a 4-methylphenyl moiety, and an ethyl carboxylate ester. This structure integrates pharmacologically significant motifs: the 1,3,4-thiadiazole ring is known for antimicrobial and antitumor properties , while the thiophene scaffold enhances metabolic stability and bioavailability . The compound’s synthetic pathway involves nucleophilic substitution and condensation reactions, typical for thiophene-thiadiazole hybrids . Its structural complexity and functional group diversity make it a candidate for investigating structure-activity relationships (SAR) against analogous derivatives.
Properties
Molecular Formula |
C19H20N4O3S3 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N4O3S3/c1-4-26-17(25)15-14(12-7-5-10(2)6-8-12)11(3)28-16(15)21-13(24)9-27-19-23-22-18(20)29-19/h5-8H,4,9H2,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
GGPPBYVKABYENM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)NC(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide, followed by acidification.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The thiadiazole and thiophene rings are then coupled through a series of reactions involving acylation and amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines .
Scientific Research Applications
Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can bind to proteins, altering their structure and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
- Thiadiazole vs.
- Substituent Effects : The 4-methylphenyl group in the target compound may enhance lipophilicity compared to the 4-isopropylphenyl group in ZINC2888943, influencing membrane permeability .
- Synthetic Complexity : The target compound requires precise regioselective bromination (as seen in ’s isomer formation) , whereas simpler derivatives like 6b () are synthesized via straightforward cyclization.
Physicochemical and Crystallographic Properties
- Isomerism : The brominated precursor of compound 2 () crystallized in a triclinic system (space group P-1) with two isomers (80:20 ratio), highlighting the challenge of regiochemical control in thiophene derivatives .
- Solubility: The ethyl carboxylate group in the target compound improves aqueous solubility compared to non-esterified analogues like 6b (), critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
